2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H19ClF3NO . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenoxy group that is further substituted with a trifluoromethyl group . The InChI code for this compound is provided in the search results .Physical and Chemical Properties Analysis
This compound has a molecular weight of 309.76 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results .Scientific Research Applications
Antidepressant Activity
- Synthesis and Antidepressant Evaluation: A study by Kumar et al. (2004) involved the synthesis of several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. These compounds were tested for antidepressant activity, showing some fluoxetine-like effects.
Synthesis and Structural Analysis
- Synthesis of Piperidine Derivatives: Research by Rui (2010) focused on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, which relates structurally to the compound .
- Iodine Catalyzed Synthesis: A study by Dai et al. (2012) demonstrated the synthesis of CF3-containing spiro[indene-2,3′-piperidine] derivatives, highlighting the versatility of piperidine compounds in chemical synthesis.
Pharmaceutical Impurity Analysis
- Identification of Related Substances: Jayachandra et al. (2018) identified several related substances in a tuberculosis drug, including 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy) phenoxy]piperidine. This research is crucial for quality control in pharmaceuticals (Jayachandra et al., 2018).
Antimicrobial Research
- Synthesis and Antimicrobial Screening: Research by Ovonramwen et al. (2019) involved synthesizing a piperidine derivative with antimicrobial activity, demonstrating the potential of such compounds in addressing microbial resistance.
Structural Characterization
- Molecular and Crystal Structure: The molecular and crystal structure of 4-carboxypiperidinium chloride, a related compound, was characterized by Szafran et al. (2007), providing insights into the structural aspects of similar compounds (Szafran et al., 2007).
Pharmacological Characterization
- NMDA Antagonist Activity: Gill et al. (2002) characterized a piperidine derivative as a selective NMDA antagonist, which has implications for neurological and psychiatric disorders (Gill et al., 2002).
Mechanism of Action
Target of Action
The primary target of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
This compound acts as a CGRP receptor antagonist . By binding to the CGRP receptor, it prevents the action of CGRP, a neurotransmitter produced by peripheral sensory trigeminal nerves .
Biochemical Pathways
Its antagonistic action on the cgrp receptor suggests that it may influence pain signaling pathways mediated by cgrp .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the CGRP receptor. By blocking the action of CGRP, it may help to modulate pain signaling .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptor sites on enzymes, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidative stress. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which may be due to the accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity, organ damage, and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transporters. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The accumulation and localization of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production. The subcellular localization of this compound can determine its specific biochemical and physiological effects .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)11-4-6-13(7-5-11)19-10-8-12-3-1-2-9-18-12;/h4-7,12,18H,1-3,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSGIJQFHPTZAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-66-0 | |
Record name | Piperidine, 2-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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